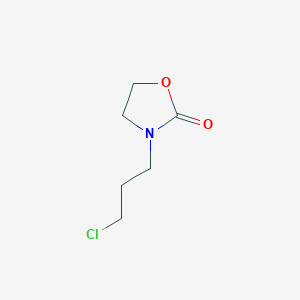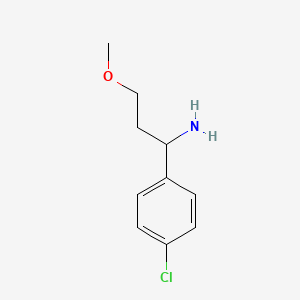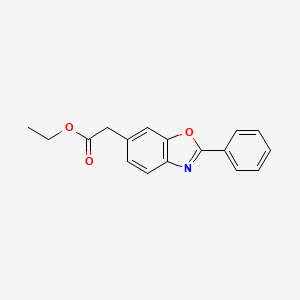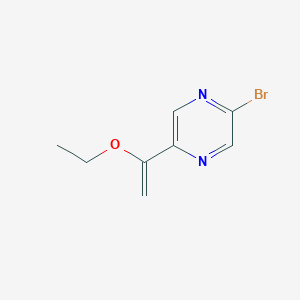
2-bromo-5-(1-ethoxyethenyl)pyrazine
Overview
Description
2-bromo-5-(1-ethoxyethenyl)pyrazine is a chemical compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the second position and an ethoxyvinyl group at the fifth position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(1-ethoxyethenyl)pyrazine can be achieved through several synthetic routes. One common method involves the bromination of 5-(1-ethoxyvinyl)pyrazine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Another approach involves the Suzuki-Miyaura coupling reaction, where 5-(1-ethoxyvinyl)pyrazine is coupled with a brominated pyrazine derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(1-ethoxyethenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2-bromo-5-(1-ethoxyethyl)pyrazine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, methanol).
Major Products
Substitution: Various substituted pyrazine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 2-Bromo-5-(1-ethoxyethyl)pyrazine.
Scientific Research Applications
2-bromo-5-(1-ethoxyethenyl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as electronic and optical materials.
Mechanism of Action
The mechanism of action of 2-bromo-5-(1-ethoxyethenyl)pyrazine involves its interaction with specific molecular targets and pathways The bromine atom and ethoxyvinyl group contribute to its reactivity and ability to form covalent bonds with target molecules This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects
Comparison with Similar Compounds
2-bromo-5-(1-ethoxyethenyl)pyrazine can be compared with other similar compounds, such as:
2-Bromo-5-methylpyrazine: Similar in structure but with a methyl group instead of an ethoxyvinyl group. It may exhibit different reactivity and biological activities.
5-Bromo-2-ethoxyvinylpyrazine: Similar in structure but with the bromine and ethoxyvinyl groups at different positions. This positional isomer may have distinct chemical and biological properties.
2-Chloro-5-(1-ethoxyvinyl)pyrazine: Similar in structure but with a chlorine atom instead of a bromine atom. The presence of chlorine may alter its reactivity and interactions with target molecules.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-5-(1-ethoxyethenyl)pyrazine |
InChI |
InChI=1S/C8H9BrN2O/c1-3-12-6(2)7-4-11-8(9)5-10-7/h4-5H,2-3H2,1H3 |
InChI Key |
DZKBZQCQQHMQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CN=C(C=N1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
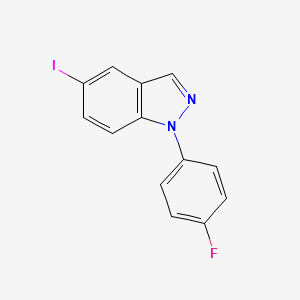

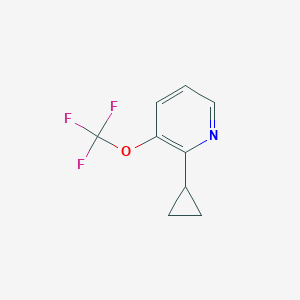

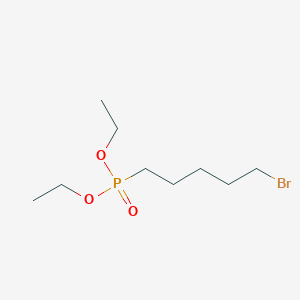
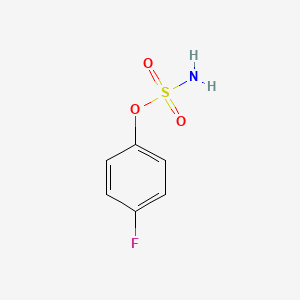
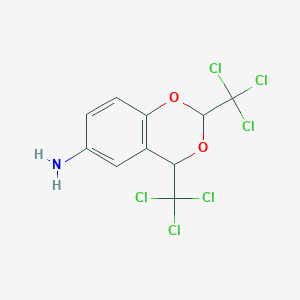

![N-propyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8771760.png)
![Methyl 3-[(dipropylamino)carbonyl]-5-nitrobenzoate](/img/structure/B8771763.png)
